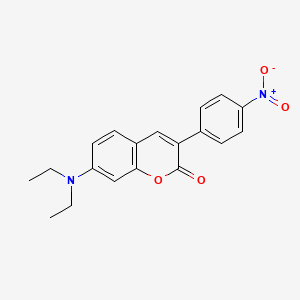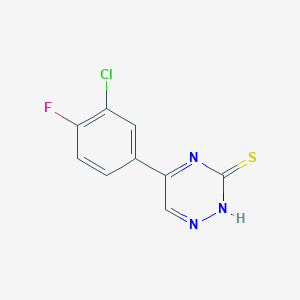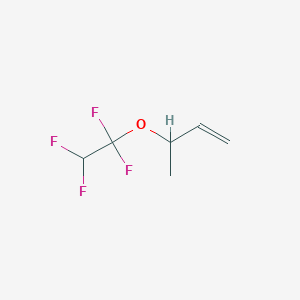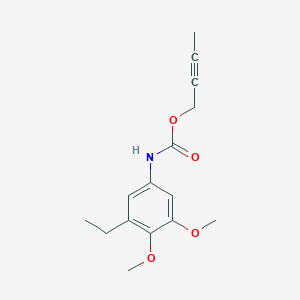
But-2-yn-1-yl (3-ethyl-4,5-dimethoxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-2-yn-1-yl (3-ethyl-4,5-dimethoxyphenyl)carbamate is an organic compound that belongs to the class of carbamates. This compound features a but-2-yn-1-yl group attached to a carbamate moiety, which is further connected to a 3-ethyl-4,5-dimethoxyphenyl group. The presence of both alkyne and aromatic functionalities in its structure makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of But-2-yn-1-yl (3-ethyl-4,5-dimethoxyphenyl)carbamate typically involves the reaction of but-2-yn-1-ol with 3-ethyl-4,5-dimethoxyphenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrogen chloride produced during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach ensures a consistent quality of the product and can be scaled up to meet commercial demands.
Análisis De Reacciones Químicas
Types of Reactions
But-2-yn-1-yl (3-ethyl-4,5-dimethoxyphenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used for hydrogenation reactions.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are typically used.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
But-2-yn-1-yl (3-ethyl-4,5-dimethoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of But-2-yn-1-yl (3-ethyl-4,5-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The alkyne group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to the inhibition of enzyme activity. The aromatic ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparación Con Compuestos Similares
Similar Compounds
- But-2-yn-1-yl (3,4-dimethoxyphenyl)carbamate
- But-2-yn-1-yl (3-ethyl-4-methoxyphenyl)carbamate
- But-2-yn-1-yl (3-ethyl-4,5-dimethoxybenzyl)carbamate
Uniqueness
But-2-yn-1-yl (3-ethyl-4,5-dimethoxyphenyl)carbamate is unique due to the presence of both the alkyne and the 3-ethyl-4,5-dimethoxyphenyl groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The specific substitution pattern on the aromatic ring also influences its interaction with molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
84972-03-2 |
|---|---|
Fórmula molecular |
C15H19NO4 |
Peso molecular |
277.31 g/mol |
Nombre IUPAC |
but-2-ynyl N-(3-ethyl-4,5-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C15H19NO4/c1-5-7-8-20-15(17)16-12-9-11(6-2)14(19-4)13(10-12)18-3/h9-10H,6,8H2,1-4H3,(H,16,17) |
Clave InChI |
MAAYCWWITDZQOS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC(=C1)NC(=O)OCC#CC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2H-1,3-Dithiol-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate](/img/structure/B14423964.png)
![6-[3-Chloro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14423970.png)

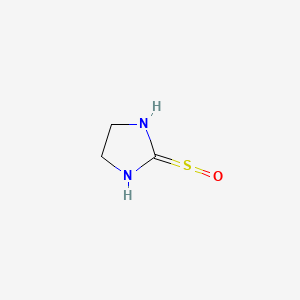

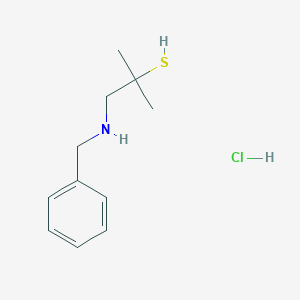
![Benzoic acid, 4-hexyl-, 4-[(4-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14424017.png)
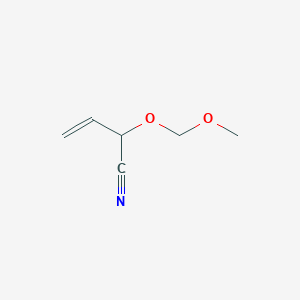
![Acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B14424030.png)
![N-Cyano-N'-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide](/img/structure/B14424035.png)
